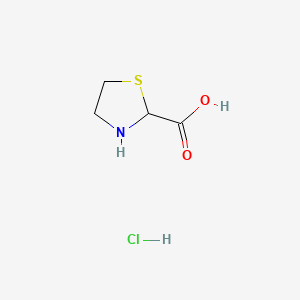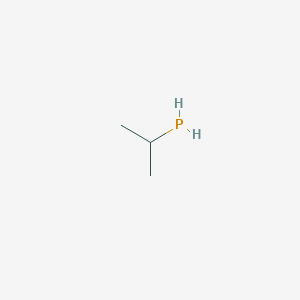
Isopropyl phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl phosphine, also known as phosphine, (1-methylethyl)-, is a chemical compound with the molecular formula C3H9P. It is a member of the organophosphorus family, characterized by the presence of a phosphorus atom bonded to organic groups. This compound is known for its strong nucleophilicity and reducing properties, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl phosphine can be synthesized through several methods. One common approach involves the reaction of isopropyl halides with phosphine gas. For example, the reaction of isopropyl chloride with phosphine gas in the presence of a base such as sodium or potassium hydroxide can yield this compound . Another method involves the reaction of isopropyl magnesium bromide with phosphorus trichloride, followed by hydrolysis .
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of isopropyl alcohol with phosphorus trichloride, followed by reduction with a suitable reducing agent such as lithium aluminum hydride . This method allows for large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl phosphine undergoes various chemical reactions, including:
Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out under anhydrous conditions.
Substitution: Various alkyl halides; typically carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted phosphines depending on the substrate used.
Applications De Recherche Scientifique
Isopropyl phosphine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isopropyl phosphine involves its strong nucleophilicity and reducing properties. It can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, this compound derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Isopropyl phosphine can be compared with other similar compounds such as triisopropylphosphine and dithis compound:
Triisopropylphosphine: This compound has three isopropyl groups attached to the phosphorus atom, making it more sterically hindered and less nucleophilic compared to this compound.
Dithis compound: This compound has two isopropyl groups attached to the phosphorus atom, offering intermediate nucleophilicity and steric hindrance compared to this compound.
This compound is unique due to its balance of nucleophilicity and steric properties, making it a versatile reagent in various chemical reactions .
Propriétés
IUPAC Name |
propan-2-ylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9P/c1-3(2)4/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLJTLPOGOXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337030 |
Source


|
| Record name | Phosphine, (1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-29-8 |
Source


|
| Record name | Phosphine, (1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
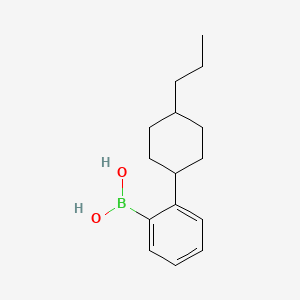
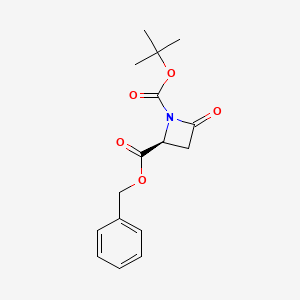

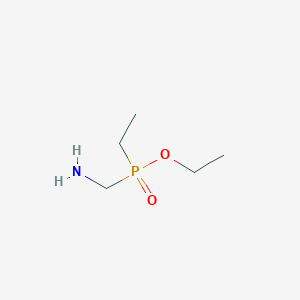
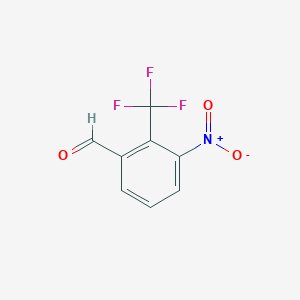
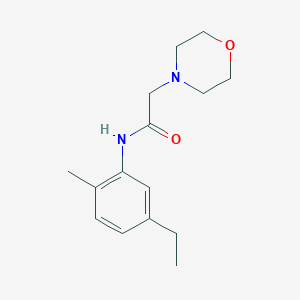
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)



